Testosterone buciclate
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Overview
Description
Testosterone buciclate, also known as testosterone 17β-buciclate, is a synthetic anabolic-androgenic steroid. It is an ester of testosterone, specifically the C17β buciclate (4-butylcyclohexane-1-carboxylate) ester. This compound was developed in collaboration by the Contraceptive Development Branch of the National Institute of Child Health and Human Development and the World Health Organization in the 1970s and early 1980s for use in androgen replacement therapy for male hypogonadism and as a potential male contraceptive .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of testosterone buciclate involves the esterification of testosterone with 4-butylcyclohexane-1-carboxylic acid. The reaction typically requires the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves the same esterification reaction but on a larger scale, followed by purification steps to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Testosterone buciclate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield testosterone and 4-butylcyclohexane-1-carboxylic acid.
Oxidation: The steroid nucleus can undergo oxidation reactions, particularly at the 17β-hydroxy group, leading to the formation of ketones.
Reduction: Reduction reactions can convert the ketone groups back to hydroxyl groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Hydrolysis: Testosterone and 4-butylcyclohexane-1-carboxylic acid.
Oxidation: Ketone derivatives of testosterone.
Reduction: Hydroxy derivatives of testosterone.
Scientific Research Applications
Chemistry: Used as a model compound to study the esterification and hydrolysis reactions of steroids.
Biology: Investigated for its effects on androgen receptors and its role in regulating gene expression.
Medicine: Explored as a long-acting androgen replacement therapy for male hypogonadism and as a potential male contraceptive.
Industry: Utilized in the development of long-acting injectable formulations for hormone replacement therapy.
Mechanism of Action
Testosterone buciclate acts as a prodrug of testosterone. Once administered, it is slowly hydrolyzed in the body to release testosterone, which then exerts its effects by binding to androgen receptors. This binding activates the androgen receptor, leading to the transcription of specific genes that regulate the development and maintenance of male characteristics. The long duration of action is due to the slow release of testosterone from the esterified form, providing a sustained physiological effect .
Comparison with Similar Compounds
Testosterone enanthate: Shorter half-life and requires more frequent dosing.
Testosterone undecanoate: Longer half-life than enanthate but shorter than buciclate.
Testosterone cypionate: Similar to enanthate in terms of duration of action.
Testosterone buciclate’s ability to maintain stable testosterone levels without the spikes seen with other esters makes it a promising candidate for long-term androgen replacement therapy and male contraception .
Properties
CAS No. |
105165-22-8 |
---|---|
Molecular Formula |
C30H46O3 |
Molecular Weight |
454.7 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 4-butylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C30H46O3/c1-4-5-6-20-7-9-21(10-8-20)28(32)33-27-14-13-25-24-12-11-22-19-23(31)15-17-29(22,2)26(24)16-18-30(25,27)3/h19-21,24-27H,4-18H2,1-3H3/t20?,21?,24-,25-,26-,27-,29-,30-/m0/s1 |
InChI Key |
ODZDZTOROXGJAV-IRWJKHRASA-N |
SMILES |
CCCCC1CCC(CC1)C(=O)OC2CCC3C2(CCC4C3CCC5=CC(=O)CCC45C)C |
Isomeric SMILES |
CCCCC1CCC(CC1)C(=O)O[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)C |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)OC2CCC3C2(CCC4C3CCC5=CC(=O)CCC45C)C |
Synonyms |
20 Aet-1 20-Aet-1 testosterone 4-n-butylcyclohexylcarboxylate testosterone 4-n-butylcyclohexylcarboxylic acid testosterone buciclate |
Origin of Product |
United States |
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